molecular formula C9H8O2 B1608344 Benzofuran-3-ylmethanol CAS No. 4687-23-4

Benzofuran-3-ylmethanol

Cat. No.: B1608344
CAS No.: 4687-23-4
M. Wt: 148.16 g/mol
InChI Key: NTWWUWHQMMQLSI-UHFFFAOYSA-N
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Description

Benzofuran-3-ylmethanol is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a benzofuran ring substituted with a hydroxymethyl group at the third position. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-ylmethanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available benzofuran.

    Formylation: The benzofuran is subjected to formylation to introduce a formyl group at the third position, resulting in benzofuran-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to benzofuran-3-ylmethane using strong reducing agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Benzofuran-3-carbaldehyde, benzofuran-3-carboxylic acid.

    Reduction: Benzofuran-3-ylmethane.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Benzofuran-3-ylmethanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzofuran-3-ylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: this compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses.

Comparison with Similar Compounds

    Benzofuran: The parent compound, lacking the hydroxymethyl group.

    Benzofuran-2-ylmethanol: A similar compound with the hydroxymethyl group at the second position.

    Benzofuran-3-carbaldehyde: The oxidized form of benzofuran-3-ylmethanol.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-benzofuran-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWUWHQMMQLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394832
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-23-4
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 650 mg (3.69 mmol) of Benzofuran-3-carboxylic acid methyl ester, prepared as in Intermediate 18, in 25 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 9.22 mL (9.22 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 4 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 4/1 as eluent afforded 444 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.66 (d, 1H), 7.60 (s, 1H), 7.49 (d, 1H), 7.29 (m, 2H), 4.82 (d, 2H), 1.70 (m, 1H); Rf =0.17 in hexane/EtOAc 5/1.
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650 mg
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Intermediate 18
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Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride in toluene (1.5M, 16.8 ml, 25.2 mmol) was added dropwise to a solution of methyl benzo[b]furan-3-carboxylate (2.02 g, 11.5 mmol) in tetrahydrofuran (50 ml) at -75° C. The resulting solution was stirred at -75° C. for 30 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was recooled to -40° C. and quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml). The mixture was allowed to warm up to produce a gel, which was filtered off and washed with dichloromethane (6×50 ml). The filtrate was evaporated to dryness, the residue redissolved in ether and the solution dried over magnesium sulphate. The solution was evaporated to afford the title compound (1.66 g, 98%) as an oil which crystallised on standing; δH (CDCl3) 1.61 (1H, br s, OH), 4.85 (2H, s, C H2OH), 7.25-7.35 (2H, m, ArH), 7.49 (1H, dd, J 7.8, 1.0 Hz, ArH), 7.61 (1H, s, 2-H), 7.67 (1H, m, ArH).
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16.8 mL
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2.02 g
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50 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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